molecular formula C₉H₁₂N₂O₄ B1144628 (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol CAS No. 911444-85-4

(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol

Cat. No. B1144628
CAS RN: 911444-85-4
M. Wt: 212.2
InChI Key:
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Description

(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as NPPD, is a chiral amino alcohol that has been extensively studied for its various applications in scientific research. NPPD has a unique structure that makes it an attractive molecule for use in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of NPPD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. NPPD has been shown to undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.
Biochemical and Physiological Effects:
NPPD has been shown to have a variety of biochemical and physiological effects. In one study, NPPD was found to inhibit the growth of several cancer cell lines by inducing apoptosis. In another study, NPPD was shown to protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPPD is its chiral nature, which makes it a useful tool for studying asymmetric synthesis and chiral recognition. However, one limitation of NPPD is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving NPPD. One area of interest is the development of new synthetic methods for NPPD and its derivatives. Another area of interest is the investigation of the biological activity of NPPD and its potential as a therapeutic agent for various diseases. Additionally, the use of NPPD as a chiral auxiliary in asymmetric synthesis is an area of ongoing research.

Synthesis Methods

There are several methods for synthesizing NPPD, but the most commonly used method involves the reaction of 3-nitrobenzaldehyde with L-serine in the presence of a reducing agent such as sodium borohydride. This method yields NPPD as a diastereomeric mixture of the (1S,2S) and (1R,2S) enantiomers.

Scientific Research Applications

NPPD has been used in a variety of scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of biologically active molecules.

properties

IUPAC Name

(1S,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYKEPZTXLKNN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol

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